molecular formula C20H20N4O3S B420458 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methylbenzamide CAS No. 313261-56-2

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methylbenzamide

Cat. No.: B420458
CAS No.: 313261-56-2
M. Wt: 396.5g/mol
InChI Key: JGJMYNZUNBIRBW-UHFFFAOYSA-N
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Description

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methylbenzamide is a synthetic organic compound known for its diverse applications in scientific research and industry. It features a complex structure with a pyrimidine ring, a sulfonamide group, and a benzamide moiety, making it a subject of interest in various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methylbenzamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrimidine derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

    Coupling with Benzamide: The final step involves coupling the sulfonamide-pyrimidine intermediate with 3-methylbenzoyl chloride in the presence of a base like pyridine to form the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methylbenzamide is utilized in various fields:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying sulfonamide chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in nucleotide synthesis.

    Medicine: Explored for its antimicrobial properties, given the presence of the sulfonamide group, which is known for its antibacterial activity.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid, which is crucial for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide
  • N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methylbenzamide

Uniqueness

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methylbenzamide is unique due to its specific substitution pattern on the benzamide ring, which influences its chemical reactivity and biological activity. The presence of the 3-methyl group on the benzamide moiety distinguishes it from other similar compounds, potentially altering its binding affinity and specificity towards target enzymes.

This comprehensive overview should provide a solid foundation for understanding the compound this compound, its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-13-5-4-6-16(11-13)19(25)23-17-7-9-18(10-8-17)28(26,27)24-20-21-14(2)12-15(3)22-20/h4-12H,1-3H3,(H,23,25)(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJMYNZUNBIRBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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